

Application Notes & Protocols: Enhancing Apigenin Bioavailability Through Advanced Delivery Systems

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Compound of Interest

Compound Name: Apigenin

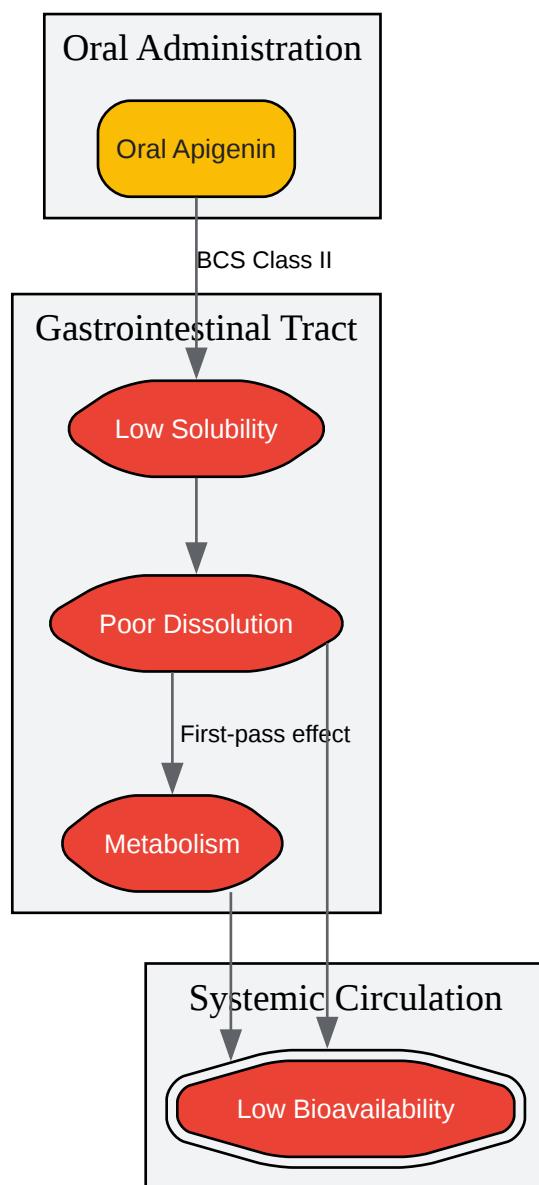
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Introduction

Apigenin (APG), a naturally occurring flavonoid found abundantly in fruits, vegetables, and herbs like parsley and chamomile, has garnered significant scientific interest.[1][2] Its therapeutic potential is vast, with demonstrated antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] However, the clinical translation of **apigenin** is severely hampered by its poor biopharmaceutical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high intestinal permeability but very low aqueous solubility (around 1.35–2.16 µg/mL).[1][5][6] This poor solubility leads to low dissolution rates in the gastrointestinal tract, resulting in low and erratic oral bioavailability and limiting its therapeutic efficacy.[3][6][7]

To unlock the full clinical potential of **apigenin**, researchers must overcome this fundamental challenge. This guide provides a detailed overview and practical protocols for several advanced drug delivery systems designed to enhance the solubility, dissolution, and ultimately, the oral bioavailability of **apigenin**. We will explore the mechanistic basis, formulation strategies, and critical evaluation techniques for systems including solid dispersions, polymeric micelles, lipid-based nanocarriers, and polymeric nanoparticles.[1][4][8]



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Caption: Key barriers limiting the oral bioavailability of crystalline **apigenin**.

Section 1: Solid Dispersions

Principle & Rationale

Solid dispersions (SDs) represent a robust strategy for improving the oral bioavailability of poorly water-soluble drugs like **apigenin**. The core principle involves dispersing the drug in an amorphous, hydrophilic carrier matrix at a molecular level.^[9] This process disrupts the drug's

crystalline lattice, converting it into a higher-energy amorphous state, which circumvents the need for the dissolution of stable crystals, thereby enhancing solubility and dissolution rates.^[5] ^[10] Modern approaches utilize carriers like mesoporous silica or polymers, which not only prevent recrystallization but can also provide a large surface area for drug release.^[6]^[10]

The choice of carrier is critical. Polymers such as Pluronic F127 or Kollidon® VA 64 provide excellent molecular mixing and stabilization, while inorganic carriers like carbon nanopowder or mesoporous silica nanoparticles (MSN) offer a high surface area for drug adsorption and rapid release.^[6]^[9]^[10]^[11] For instance, loading **apigenin** onto MSNs has been shown to increase its oral relative bioavailability by over 8-fold compared to the raw drug.^[10]

Data Presentation: Comparison of Solid Dispersion Systems

Carrier System	Preparation Method	Key Findings	Bioavailability Increase (AUC Fold)	Reference
Mesoporous Silica Nanoparticles (MSN)	Physical Adsorption	Particle size ~49 nm. Dissolution significantly improved.	8.32x	[10]
Pluronic® F-127	Ball Milling / Melting	Changed crystalline APG to amorphous. Significant dissolution enhancement.	3.19x (Microwave SD)	[5][9]
Soluplus® / Kollidon® VA 64	Hot-Melt Extrusion (HME)	HME produced stable amorphous dispersions. Water solubility increased 18.25-fold.	Not Reported	[11]
Carbon Nanopowder (CNP)	Solvent Evaporation	Dissolution improved by 275%.	1.83x	[6]

Application Protocol: Preparation of **Apigenin**-MSN Solid Dispersion

This protocol is adapted from the physical absorption method described by Huang et al.[10] It is designed to maximize drug loading and subsequent dissolution enhancement.

Materials:

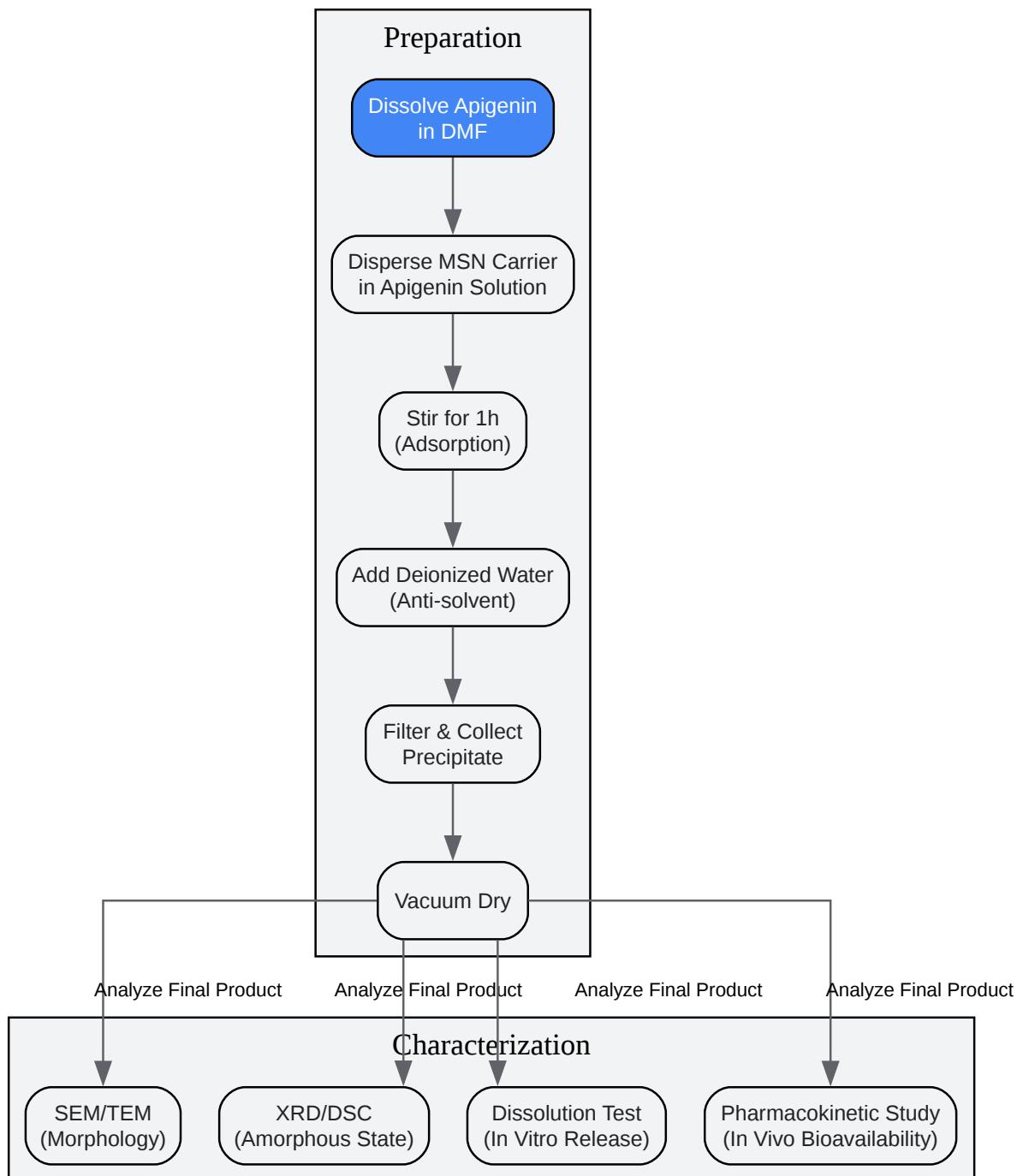
- **Apigenin** (APG) powder
- Mesoporous Silica Nanoparticles (MSN)

- Dimethylformamide (DMF)
- Deionized water
- 0.22 μ m organic filter membrane
- Magnetic stirrer
- Filtration apparatus

Step-by-Step Protocol:

- Drug Solubilization: Prepare a concentrated solution of **apigenin** by dissolving 120 mg of APG in 1 mL of DMF. Vortex or sonicate briefly to ensure complete dissolution.
- Carrier Dispersion: In a separate beaker, weigh an amount of MSN equal to the amount of **apigenin** (e.g., 120 mg for a 1:1 weight ratio).
- Adsorption: Add the MSN powder to the **apigenin**-DMF solution. Place the beaker on a magnetic stirrer and stir the mixture vigorously at room temperature for 1 hour. This allows the **apigenin** molecules to adsorb onto the surface and into the pores of the silica nanoparticles.
- Precipitation/Filtration: After 1 hour, rapidly pour 250 mL of deionized water into the mixture while continuing to stir. The addition of water as an anti-solvent causes the **apigenin**-loaded MSN to precipitate out.
- Collection: Immediately filter the suspension through a 0.22 μ m organic filter membrane to collect the solid **apigenin**-MSN dispersion. The filtrate containing DMF and residual **apigenin** is discarded.
- Drying: Dry the collected solid dispersion residue under vacuum at 40-50°C until a constant weight is achieved. This removes residual water and solvent.
- Characterization: The resulting powder should be characterized for drug loading, morphology (SEM/TEM), physical state (XRD/DSC), and in vitro dissolution performance.

Workflow Diagram: Solid Dispersion Preparation

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Caption: Workflow for **Apigenin**-MSN solid dispersion preparation and analysis.

Section 2: Polymeric & Mixed Micelles

Principle & Rationale

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic copolymers in an aqueous solution.^{[12][13]} The hydrophobic core serves as a reservoir for poorly soluble drugs like **apigenin**, while the hydrophilic shell (corona) provides a stable interface with the aqueous environment, significantly increasing the drug's apparent solubility.^[12] Mixed micelle systems, which combine two or more amphiphilic materials (e.g., Soluplus and TPGS), can offer synergistic benefits such as smaller particle size, higher drug loading, and improved stability.^[8] These systems protect the encapsulated drug from degradation and can facilitate transport across biological membranes, enhancing both solubility and absorption.^{[8][12]}

Data Presentation: Comparison of Micellar Systems

Carrier System	Preparation Method	Particle Size (nm)	Encapsulation Efficiency (EE%)	Drug Loading (DL%)	Key Findings	Reference
Pluronic P123 / Solutol HS 15	Thin-film Dispersion	16.9	96.36%	1.32%	Showed sustained release (84% in 36h) and higher cytotoxicity against cancer cells than free drug.	[12]
Soluplus / TPGS	Thin-film Dispersion	62.83	96.41%	4.45%	High cellular uptake and cytotoxicity ; enhanced oral bioavailability.	[8]

Application Protocol: Preparation of **Apigenin**-Loaded Mixed Micelles

This protocol for preparing **apigenin**-loaded mixed micelles is based on the thin-film dispersion method, which is highly effective for encapsulating hydrophobic compounds.[8]

Materials:

- **Apigenin (APG)**
- Soluplus® (amphiphilic polymer)

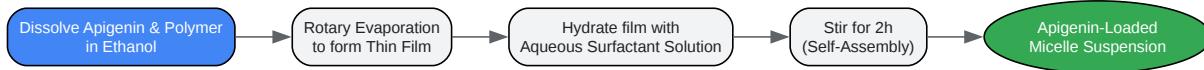
- D- α -tocopherol polyethylene glycol 1000 succinate (TPGS)
- Ethanol (analytical grade)
- Phosphate Buffered Saline (PBS) or deionized water
- Rotary evaporator
- Magnetic stirrer

Step-by-Step Protocol:

- Organic Phase Preparation: Accurately weigh **apigenin** and Soluplus® and dissolve them completely in a suitable volume of ethanol in a round-bottom flask. For example, use a 10:1 weight ratio of Soluplus® to **apigenin**.
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the ethanol under vacuum at a controlled temperature (e.g., 37-40°C) until a thin, uniform polymeric film forms on the inner wall of the flask.
- Complete Solvent Removal: To ensure all residual ethanol is removed, continue drying the film under vacuum overnight. This step is critical to prevent solvent-related toxicity and ensure proper micelle formation.
- Aqueous Phase Preparation: Prepare an aqueous solution of TPGS at the desired concentration (e.g., in PBS or deionized water).
- Hydration & Self-Assembly: Add the pre-warmed (37°C) TPGS aqueous solution to the round-bottom flask containing the dry drug-polymer film.
- Micelle Formation: Stir the mixture on a magnetic stirrer for 1-2 hours at room temperature. During this hydration step, the amphiphilic polymers will self-assemble into micelles, encapsulating the **apigenin** within their hydrophobic cores.
- Purification (Optional): To remove any non-encapsulated **apigenin**, the resulting micellar solution can be filtered through a 0.22 μ m syringe filter.

- Characterization: The final formulation should be analyzed for particle size, zeta potential, encapsulation efficiency, and drug loading.

Workflow Diagram: Micelle Formulation



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Caption: Thin-film hydration method for preparing **apigenin**-loaded micelles.

Section 3: Lipid-Based Nanocarriers (Liposomes & Phytosomes)

Principle & Rationale

Lipid-based systems are highly effective for delivering lipophilic drugs.

- Liposomes are vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. Hydrophobic drugs like **apigenin** are entrapped within the lipid bilayer. Coating liposomes with polymers like chitosan can improve their stability and mucoadhesive properties.[14][15][16]
- Phytosomes are distinct from liposomes. They are drug-phospholipid complexes where the active compound forms a stoichiometric complex with phospholipids (like phosphatidylcholine) through chemical bonds (e.g., hydrogen bonds).[17][18] This complex acts as a single entity, significantly improving the drug's lipophilicity and its ability to permeate biological membranes, leading to substantial increases in absorption and bioavailability.[18][19][20]

Data Presentation: Comparison of Lipid-Based Systems

System Type	Key Components	Particle Size (nm)	EE% / Complexation	Key Findings	Reference
Phytosome (APLC)	Apigenin, Phospholipid	Not reported	>90% complexation	36-fold higher aqueous solubility; significant enhancement in oral bioavailability.	[17] [18] [21]
Chitosan-Coated Liposomes	Soy lecithin, Cholesterol, Chitosan	~150-200 nm	~75%	Spray drying produced a stable powder; improved aqueous solubility and stability.	[14] [15]
Bilosomes (Chitosan-Coated)	Phosphatidyl choline, Bile Salt, Chitosan	~300 nm	~88%	Positive zeta potential from chitosan coating; enhanced mucoadhesion and permeation.	[16] [22]

Application Protocol: Preparation of **Apigenin-Phospholipid Phytosome (APLC)**

This protocol is based on the solvent evaporation method used to form **apigenin**-phospholipid complexes, as described by Telange et al.[\[18\]](#)

Materials:

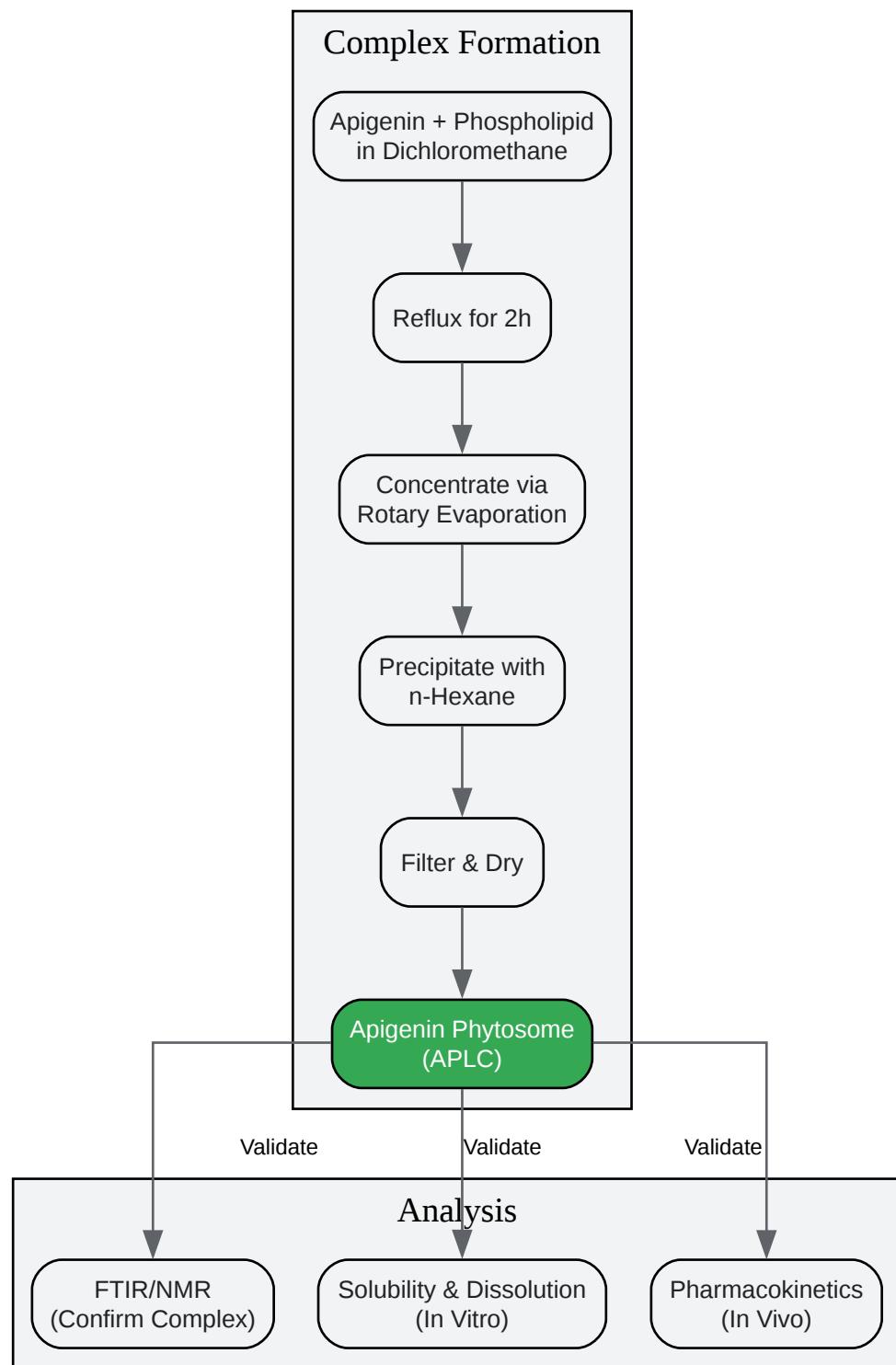
- **Apigenin (APG)**
- Soya Phosphatidylcholine (SPC)
- Dichloromethane (DCM) or another suitable organic solvent
- n-Hexane (as an anti-solvent)
- Rotary evaporator
- Magnetic stirrer
- Vacuum desiccator

Step-by-Step Protocol:

- Reactant Solubilization: Accurately weigh **apigenin** and soya phosphatidylcholine (e.g., in a 1:1 molar ratio) and place them in a 250 mL round-bottom flask.
- Solvent Addition: Add 50-100 mL of dichloromethane to the flask to completely dissolve both components.
- Complex Formation: Reflux the solution at a temperature not exceeding 60°C for 2 hours. During this time, **apigenin** and the phospholipid will interact to form complexes.
- Solvent Evaporation: After refluxing, concentrate the solution to about 5-10 mL using a rotary evaporator under reduced pressure.
- Precipitation: Add 20-30 mL of n-hexane to the concentrated solution while stirring continuously. This will cause the **apigenin**-phospholipid complex to precipitate out of the solution.
- Collection & Washing: Filter the precipitate and wash it with a small amount of n-hexane to remove any uncomplexed starting materials.
- Drying: Place the collected APLC powder in a vacuum desiccator and dry it overnight to remove all residual solvents.

- Characterization: The resulting phytosome complex should be analyzed using FTIR and NMR to confirm complex formation, DSC/XRD to assess its physical state, and evaluated for solubility, dissolution, and in vivo bioavailability.[18]

Workflow Diagram: Phytosome Formation



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Caption: Process flow for the synthesis and validation of **apigenin** phytosomes.

Section 4: Polymeric Nanoparticles

Principle & Rationale

Polymeric nanoparticles (NPs) are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, or encapsulated.[23] Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan are commonly used.[23][24] These systems can protect **apigenin** from enzymatic degradation, control its release rate, and improve its circulation time.[23][25] Hybrid nanoparticles, which combine lipids (e.g., lecithin) and polymers (e.g., chitosan), can leverage the advantages of both material types to achieve high encapsulation efficiency, stability, and enhanced cellular uptake.[23][25] A particle size of less than 200 nm is often targeted to exploit the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues.[23]

Data Presentation: Comparison of Polymeric Nanoparticle Systems

Polymer System	Preparation Method	Particle Size (nm)	Zeta Potential (mV)	EE%	Key Findings	Reference
Lecithin-Chitosan-TPGS (Hybrid)	Self-assembly	192.6	+36.54	69.35%	Sustained release (61.5% in 24h); enhanced permeation and antioxidant activity.	[23] [25]
Chitosan-BSA-Folic Acid	Ionic Gelation / Dialysis	189	-17.0	Not Reported	Negative zeta potential; designed for targeted delivery.	[26] [27]
PLGA / PEG-PLGA	Emulsification	~150-180	Not Reported	~70-80%	Fabricated for injectable delivery, showing controlled release.	[24]

Application Protocol: Preparation of Hybrid **Apigenin** Nanoparticles

This protocol is adapted from the self-assembly method used by Alhakamy et al. to prepare lecithin-chitosan-TPGS hybrid nanoparticles.[\[23\]](#)[\[25\]](#)

Materials:

- **Apigenin (APG)**
- Lecithin

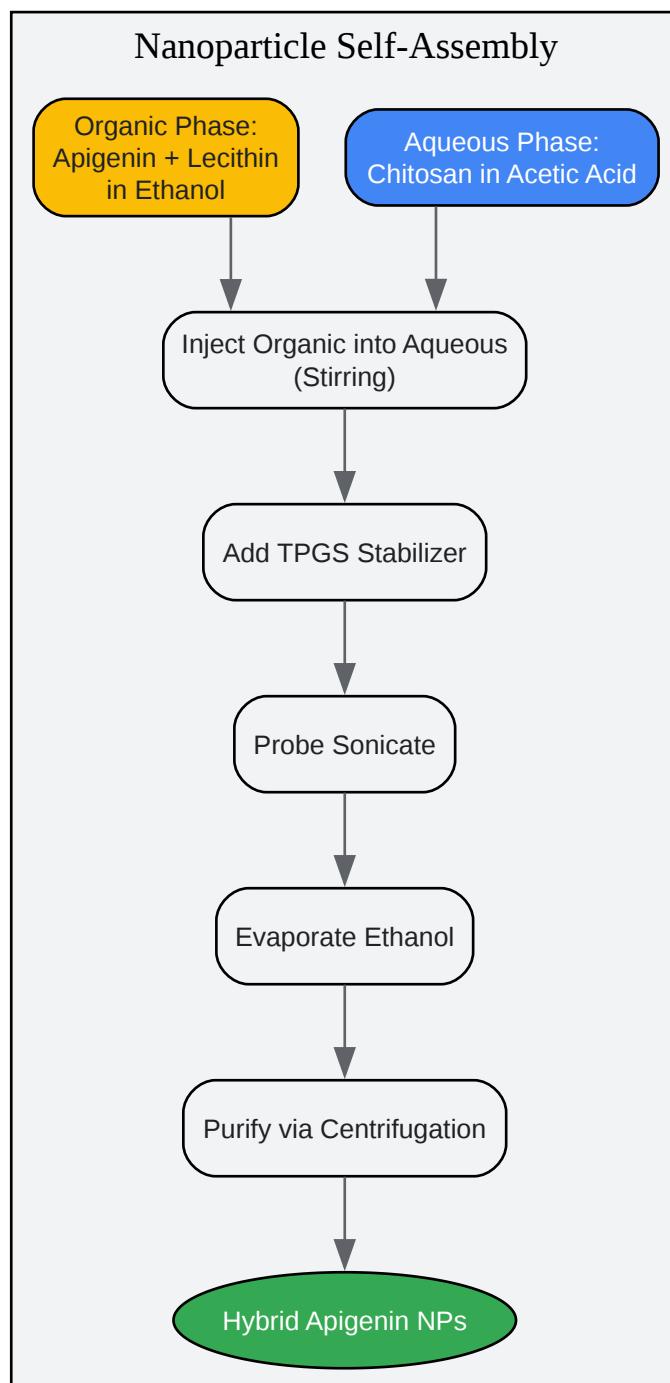
- Chitosan (low molecular weight)
- TPGS (D- α -tocopheryl polyethylene glycol 1000 succinate)
- Ethanol
- Acetic acid
- Deionized water
- Probe sonicator
- Magnetic stirrer

Step-by-Step Protocol:

- Organic Phase: Dissolve **apigenin** and lecithin in ethanol.
- Aqueous Phase: Prepare an aqueous solution containing chitosan dissolved in dilute acetic acid (e.g., 1% v/v). In a separate beaker, prepare an aqueous solution of the stabilizer, TPGS.
- Self-Assembly: Inject the ethanolic solution of **apigenin** and lecithin dropwise into the chitosan solution under constant magnetic stirring. The hydrophobic components will begin to self-assemble.
- Stabilizer Addition: Add the TPGS solution to the nanoparticle suspension and continue stirring for 30 minutes. TPGS will adsorb to the surface, providing steric stabilization.
- Homogenization: Subject the suspension to probe sonication in an ice bath to reduce the particle size and achieve a narrow size distribution (e.g., 5-10 minutes at 40% amplitude).
- Solvent Evaporation: Stir the nano-suspension overnight at room temperature in a fume hood to allow for the complete evaporation of ethanol.
- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water. This step removes unencapsulated drug and excess reagents. Repeat the wash step twice.

- Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
- Characterization: Analyze the final product for particle size, PDI, zeta potential, EE%, DL%, and in vitro release profile.

Workflow Diagram: Hybrid Nanoparticle Preparation



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Caption: Workflow for preparing hybrid polymeric nanoparticles via self-assembly.

Section 5: Essential Characterization & Evaluation Protocols

The following protocols are fundamental for validating the quality and performance of any **apigenin** delivery system.

Protocol 5.1: Physicochemical Characterization by DLS

Purpose: To determine the average particle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential). Instrumentation: Malvern Zetasizer or similar Dynamic Light Scattering (DLS) instrument. Procedure:

- Dilute the nanoparticle/micelle/liposome suspension with deionized water or an appropriate buffer to an optimal concentration for measurement (typically a 100-fold dilution is a good starting point).[23]
- Gently sonicate or vortex the diluted sample to ensure homogeneity.
- For particle size and PDI, transfer the sample to a disposable cuvette and place it in the instrument. Set the temperature to 25°C and allow it to equilibrate for 2 minutes. Perform at least three measurements.
- For zeta potential, transfer the diluted sample to a specialized electrode-containing cuvette. Perform at least three measurements.
- Interpretation: A small particle size (<200 nm) is often desirable.[23] A PDI value < 0.3 indicates a narrow and homogenous size distribution.[23][26] A zeta potential of $|\pm 30 \text{ mV}|$ suggests good colloidal stability due to electrostatic repulsion.[22]

Protocol 5.2: Determination of Encapsulation Efficiency (EE%) & Drug Loading (DL%)

Purpose: To quantify the amount of **apigenin** successfully incorporated into the delivery system. Procedure (Indirect Method):

- Take a known volume of the formulation (e.g., 1 mL of nanoparticle suspension).
- Separate the formulated nanoparticles from the aqueous medium containing the free, unencapsulated drug. This is typically done by ultracentrifugation.
- Carefully collect the supernatant.
- Quantify the amount of **apigenin** in the supernatant using a validated HPLC method (see Protocol 5.4).
- Calculate EE% and DL% using the following formulas:
 - $EE\% = [(Total\ Apigenin\ Added - Free\ Apigenin\ in\ Supernatant) / Total\ Apigenin\ Added] \times 100$
 - $DL\% = [(Total\ Apigenin\ Added - Free\ Apigenin\ in\ Supernatant) / Total\ Weight\ of\ Nanoparticles] \times 100$

Protocol 5.3: In Vitro Dissolution and Drug Release Study

Purpose: To compare the release rate of **apigenin** from the formulation versus the pure drug under simulated gastrointestinal conditions. Instrumentation: USP Type II (Paddle) Dissolution Apparatus. Procedure:

- Place a quantity of the formulation (or pure **apigenin**) equivalent to a known amount of drug into the dissolution vessel containing 900 mL of dissolution medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).
- Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ and the paddle speed at 50 or 100 RPM.
- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Filter the samples and analyze the concentration of dissolved **apigenin** using HPLC.
- Plot the cumulative percentage of drug released versus time. A significantly faster and higher release profile compared to the pure drug indicates successful formulation.^[9]

Protocol 5.4: Quantification of **Apigenin** using HPLC

Purpose: To accurately measure the concentration of **apigenin** in various samples (formulations, dissolution media, plasma). Typical HPLC Conditions:

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).[28]
- Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.1 M ammonium acetate, pH 5.1) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic phase is 55% methanol in buffer.[28][29]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at the λ_{max} of **apigenin**, typically around 336-340 nm.[28][30]
- Quantification: Create a calibration curve by running known concentrations of an **apigenin** standard. The concentration of **apigenin** in unknown samples is determined by comparing their peak areas to the standard curve. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[29]

Conclusion

The therapeutic promise of **apigenin** is currently constrained by its inherent physicochemical properties. However, as demonstrated in these notes, a variety of advanced drug delivery systems can effectively overcome the challenges of poor solubility and low bioavailability. Formulations such as solid dispersions, polymeric micelles, phytosomes, and nanoparticles have all shown significant success in enhancing the dissolution and absorption of **apigenin** in preclinical studies.[8][10][18][25]

The choice of a specific delivery system depends on the desired application, route of administration, and target product profile. For researchers and drug developers, the protocols provided herein offer a practical starting point for formulating **apigenin** and evaluating its performance. By systematically applying these formulation and characterization strategies, the scientific community can move closer to translating the extensive pharmacological benefits of **apigenin** into effective clinical therapies.

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